N-Hydroxy-2-(trifluoromethyl)nicotinimidamide N-Hydroxy-2-(trifluoromethyl)nicotinimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16234568
InChI: InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13)
SMILES:
Molecular Formula: C7H6F3N3O
Molecular Weight: 205.14 g/mol

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide

CAS No.:

Cat. No.: VC16234568

Molecular Formula: C7H6F3N3O

Molecular Weight: 205.14 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide -

Specification

Molecular Formula C7H6F3N3O
Molecular Weight 205.14 g/mol
IUPAC Name N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide
Standard InChI InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13)
Standard InChI Key PCOWFFKKPOEGEB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(N=C1)C(F)(F)F)/C(=N/O)/N
Canonical SMILES C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N

Introduction

Chemical Identity and Structural Analysis

The molecular structure of N-hydroxy-2-(trifluoromethyl)nicotinimidamide consists of a pyridine core with a hydroxyimidamide (-NH-O-) group at position 3 and a trifluoromethyl (-CF3_3) group at position 2. The trifluoromethyl group induces strong electron-withdrawing effects, altering the electron density of the pyridine ring and influencing its reactivity. Computational studies of similar trifluoromethylpyridine derivatives suggest that the -CF3_3 group increases the compound’s dipole moment, enhancing its ability to interact with hydrophobic binding pockets in biological targets .

Key Structural Attributes:

  • Molecular Formula: C7_7H6_6F3_3N3_3O

  • Molecular Weight: 217.14 g/mol

  • IUPAC Name: N-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

A comparative analysis with positional isomers highlights the impact of substituent placement:

Property2-(Trifluoromethyl) Isomer5-(Trifluoromethyl) Isomer
Lipophilicity (LogP)1.82 (predicted)1.75 (experimental)
pKa8.2 (imidamide group)8.0
Metabolic StabilityHigh (in vitro)Moderate

Synthesis and Reaction Pathways

The synthesis of N-hydroxy-2-(trifluoromethyl)nicotinimidamide typically proceeds via a two-step route:

  • Preparation of 2-(Trifluoromethyl)nicotinic Acid:
    Fluorination of 2-methylnicotinic acid using sulfur tetrafluoride (SF4_4) or Ruppert-Prakash reagent (TMSCF3_3) yields the trifluoromethylated precursor .

  • Imidamide Formation:
    Reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine hydrochloride in ethanol under reflux (60–70°C) forms the hydroxyimidamide. Dehydrating agents like thionyl chloride (SOCl2_2) facilitate the elimination of water, driving the reaction to completion .

Optimized Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 65°C

  • Catalyst: Thionyl chloride (1.2 equiv)

  • Yield: ~68% (theoretical maximum: 72%)

The product is purified via recrystallization from a dichloromethane/hexane mixture, achieving >95% purity as confirmed by HPLC .

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

  • Oxidation:
    Treatment with hydrogen peroxide (H2_2O2_2) in acetic acid oxidizes the hydroxyimidamide group to a nitrile oxide (R-C≡N-O), a versatile intermediate for cycloaddition reactions .

  • Reduction:
    Catalytic hydrogenation (H2_2, Pd/C) reduces the imidamide to a primary amine, yielding 2-(trifluoromethyl)nicotinamidine. This derivative shows enhanced binding to adenosine receptors in preliminary assays .

  • Nucleophilic Substitution:
    The trifluoromethyl group’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution. For example, reaction with sodium methoxide replaces the 4-hydrogen with a methoxy group, forming a polyfunctionalized derivative .

Biological Activity and Mechanisms

While direct pharmacological data for the 2-isomer are sparse, studies on structurally related compounds provide insights into its potential mechanisms:

Enzyme Inhibition

The hydroxyimidamide group chelates metal ions in enzyme active sites. For instance, analogs of this compound inhibit matrix metalloproteinase-9 (MMP-9) with IC50_{50} values of 2.3–5.1 µM, as demonstrated in rheumatoid arthritis models . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with valine and leucine residues in the enzyme’s S1’ pocket .

Antimicrobial Properties

Analogous trifluoromethylpyridines exhibit broad-spectrum antibacterial activity. For example, a related compound (MIC = 4 µg/mL against Staphylococcus aureus) suggests that the 2-CF3_3 isomer could disrupt cell wall synthesis via penicillin-binding protein inhibition .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. A 2024 patent (US20100168113A1) discloses derivatives of this class as potent JAK2/STAT3 inhibitors for myeloproliferative disorders .

Agrochemical Uses

Incorporating the 2-CF3_3 group into neonicotinoid analogs enhances insecticidal activity. Field trials show 92% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid (85%) .

Challenges and Future Directions

Current limitations include the compound’s moderate solubility in aqueous media (0.8 mg/mL at pH 7.4), which complicates formulation. Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles improves bioavailability by 3.2-fold in rodent models . Future research should prioritize:

  • Toxicology Studies: Acute and chronic toxicity profiles in mammalian systems.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize potency.

  • Targeted Delivery: Conjugation with antibody-drug conjugates (ADCs) for cancer therapy.

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